molecular formula C11H6F17NO2S B3067263 1-Octanesulfonamide, N-ethenyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl- CAS No. 87988-66-7

1-Octanesulfonamide, N-ethenyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl-

Cat. No.: B3067263
CAS No.: 87988-66-7
M. Wt: 539.21 g/mol
InChI Key: AWCABHKPIJKFGY-UHFFFAOYSA-N
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Description

The compound 1-Octanesulfonamide, N-ethenyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl- (hereafter referred to as the "target compound") is a perfluorinated sulfonamide derivative characterized by a fully fluorinated octyl chain (heptadecafluoro substitution) and dual substituents on the nitrogen atom: a methyl group (-CH₃) and an ethenyl group (-CH₂CH₂).

  • Molecular Structure: The perfluorinated octyl chain (C₈F₁₇) confers high thermal and chemical stability, while the sulfonamide group (-SO₂NH-) enables functionalization. The presence of both methyl and ethenyl groups on nitrogen may influence reactivity and solubility .
  • Applications: Perfluorinated sulfonamides are typically used in synthesizing fluorosurfactants, coatings, and specialty polymers.

Properties

IUPAC Name

N-ethenyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyloctane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F17NO2S/c1-3-29(2)32(30,31)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h3H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCABHKPIJKFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236733
Record name N-Ethenyl-heptadecafluoro-N-methyl-1-octanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87988-66-7
Record name AI 3-10717
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087988667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethenyl-heptadecafluoro-N-methyl-1-octanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Octanesulfonamide, N-ethenyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl- is a perfluorinated compound that has garnered attention due to its potential biological activities and environmental impact. This compound is part of a larger class of substances known as perfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds that confer unique chemical properties.

Chemical Structure and Properties

  • Chemical Formula : C9H4F17NO2S
  • Molecular Weight : 500.13 g/mol
  • CAS Number : 1763-23-1

The molecular structure includes a sulfonamide group and a long-chain perfluorinated alkyl group. This combination contributes to its hydrophobic and lipophobic characteristics.

Toxicological Profile

Research indicates that compounds similar to 1-Octanesulfonamide exhibit various toxicological effects. Notably:

  • Carcinogenic Potential : Studies have shown an increased incidence of tumors in animal models exposed to related compounds like PFOS (Perfluorooctane sulfonate), suggesting potential carcinogenic effects at high doses . Specifically:
    • Increased liver weights and hepatocellular hypertrophy were observed in rats .
    • Epidemiological studies indicate a possible link between PFOS exposure and bladder cancer in occupational settings .

The biological activity of perfluorinated compounds often involves:

  • Bioaccumulation : These compounds can accumulate in biological tissues due to their resistance to degradation. For instance:
    • PFOS has a bioconcentration factor of approximately 2796 in fish .
  • Endocrine Disruption : There is evidence suggesting that PFAS can interfere with hormonal functions by binding to hormone receptors .

Case Studies

Several studies have investigated the biological effects of PFAS on various organisms:

  • Animal Studies :
    • A study on rats indicated hepatotoxicity at doses as low as 2 mg/kg-bw per day over 90 days .
    • Another study reported histopathological changes in the liver associated with chronic exposure .
  • Human Health Studies :
    • Occupational exposure assessments have reported elevated risks for various health outcomes among workers handling PFOS-related substances .

Environmental Impact

The environmental persistence of 1-Octanesulfonamide and its relatives raises concerns about their long-term ecological effects. These compounds are resistant to typical environmental degradation processes and can migrate through soil and water systems.

Data Table: Toxicological Effects of Related Compounds

CompoundEndpointDose (mg/kg-bw)EffectReference
PFOSHepatocellular adenomaHigh dosesIncreased tumor incidence
N-EtFOSELiver weight increase0.5Clinical signs of toxicity
N-MeFOSEHistopathological changes2Liver damage

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Key Properties
N-Methylperfluorooctanesulfonamide (754-91-6) N-Methyl 527.189 High hydrophobicity; used in surfactants
N-Ethylperfluorooctanesulfonamide (4151-50-2) N-Ethyl 541.216 Moderate solubility in organic solvents; chemical intermediate
N,N-Dibutylperfluorooctanesulfonamide (106941-92-8) N,N-Dibutyl 611.357 Increased lipophilicity; specialty polymer applications
Target Compound (Hypothetical) N-Ethenyl, N-Methyl ~521.18 (estimated) Reactive ethenyl group; potential for functionalization

Key Observations :

  • Substituent Effects :
    • Methyl and ethyl groups enhance volatility compared to bulkier substituents (e.g., butyl).
    • Ethenyl groups introduce unsaturation, enabling reactions like addition or copolymerization .
  • Environmental Persistence : All PFOS derivatives exhibit environmental persistence due to strong C-F bonds. However, smaller substituents (e.g., methyl) may slightly increase biodegradability compared to larger alkyl chains .

Research Findings and Data Gaps

Environmental and Health Data

  • Toxicity: Limited data exist for the target compound, but PFOS derivatives generally show hepatotoxicity and endocrine disruption. Methyl and ethenyl groups may alter metabolic pathways compared to ethyl or butyl chains .
  • Degradation: No studies specifically address the target compound, but perfluoroalkyl sulfonamides typically degrade to PFOS, a persistent organic pollutant .

Q & A

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

  • Methodological Answer : Advanced oxidation processes (AOPs), such as UV/persulfate, degrade perfluorinated sulfonamides via radical cleavage of C–F bonds. LC-MS/MS analysis identifies intermediates like perfluorooctanoic acid (PFOA) and shorter-chain sulfonamides . Computational models (e.g., DFT) predict bond dissociation energies to prioritize lab-scale degradation experiments .

Q. How does this compound interact with biological membranes or proteins in vitro?

  • Methodological Answer : Use fluorescence anisotropy to measure membrane disruption in lipid bilayers. For protein interactions, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Studies on similar N-alkyl derivatives show strong binding to serum albumin (Kd_d ~106^{-6} M) via hydrophobic interactions .

Q. What computational approaches are suitable for modeling its interactions with environmental or biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model adsorption on soil organic matter or lipid bilayers. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. QSAR models correlate substituent effects (e.g., N-ethenyl vs. N-methyl) with bioaccumulation potential .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., IC50_{50} values) may stem from assay conditions (e.g., serum content affecting bioavailability). Standardize protocols using OECD guidelines (e.g., TG 455 for fluorinated surfactants). Cross-validate with omics approaches (e.g., transcriptomics) to identify consistent biomarkers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octanesulfonamide, N-ethenyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl-
Reactant of Route 2
Reactant of Route 2
1-Octanesulfonamide, N-ethenyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl-

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